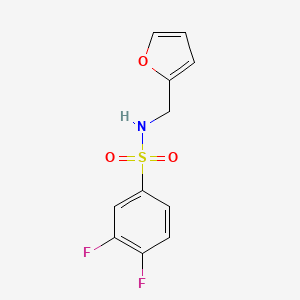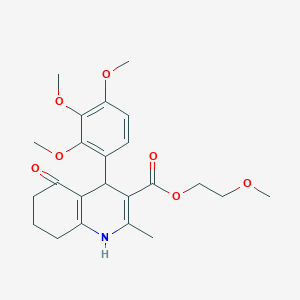![molecular formula C17H24N2O4S B4938453 4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4938453.png)
4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine, commonly known as PMSF, is a protease inhibitor that has been widely used in biochemical research. It is a synthetic compound that inhibits the activity of serine proteases by covalently modifying their active site. PMSF has been used in a variety of applications, including protein purification, enzyme assays, and cell culture.
作用机制
PMSF works by covalently modifying the active site of serine proteases. It reacts with the serine residue in the active site, forming a stable covalent bond that inhibits the activity of the enzyme. PMSF is a reversible inhibitor, and its activity can be reversed by the addition of reducing agents such as dithiothreitol.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to inhibit the activity of some lipases and esterases. In addition, PMSF has been shown to have anti-inflammatory effects in animal models.
实验室实验的优点和局限性
One of the main advantages of PMSF is its specificity for serine proteases. It is a potent inhibitor of these enzymes and has been widely used in biochemical research. However, PMSF has some limitations. It is a relatively weak inhibitor compared to some other protease inhibitors, and its activity can be affected by pH and temperature. In addition, PMSF is not effective against all serine proteases and may not be suitable for all applications.
未来方向
There are many potential future directions for research on PMSF. One area of interest is the development of more potent and specific protease inhibitors. Another area of interest is the study of the physiological effects of PMSF and its potential use as a therapeutic agent. In addition, the use of PMSF in combination with other protease inhibitors and drugs is an area of active research. Finally, the development of new methods for the synthesis of PMSF and related compounds is an area of interest for organic chemists.
合成方法
PMSF can be synthesized by reacting 4-morpholineethanesulfonic acid with 2-methyl-5-(piperidin-1-ylcarbonyl)phenyl isocyanate. The resulting product is then treated with sulfur trioxide to produce PMSF. The synthesis of PMSF is relatively simple and can be performed in a laboratory setting.
科学研究应用
PMSF has been widely used in biochemical research as a protease inhibitor. It is commonly used in protein purification to prevent the degradation of target proteins by proteases. PMSF has also been used in enzyme assays to study the activity of serine proteases. In addition, PMSF has been used in cell culture to prevent the degradation of proteins and peptides.
属性
IUPAC Name |
(4-methyl-3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-5-6-15(17(20)18-7-3-2-4-8-18)13-16(14)24(21,22)19-9-11-23-12-10-19/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEXXVFZTYYCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4938374.png)

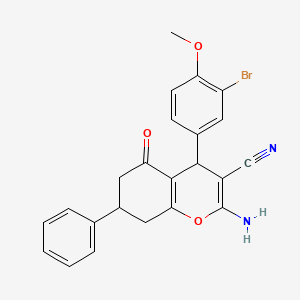
![8,8-dimethyl-10-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4938389.png)
![4-methyl-N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]benzenesulfonamide hydrobromide](/img/structure/B4938396.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride](/img/structure/B4938399.png)
![N-[4-(3-ethoxyphenoxy)butyl]-2-propen-1-amine](/img/structure/B4938405.png)
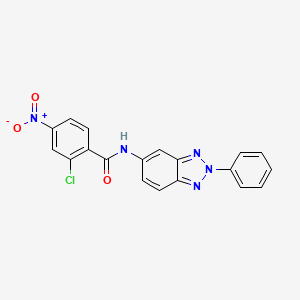
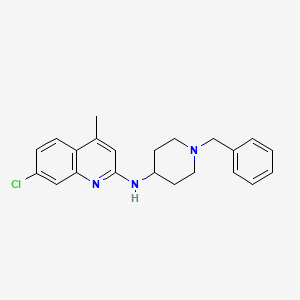
![diethyl 5-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4938433.png)
![N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine](/img/structure/B4938446.png)
![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)
